molecular formula C21H23N3O4 B4234308 N-ethyl-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide

N-ethyl-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide

Cat. No. B4234308
M. Wt: 381.4 g/mol
InChI Key: PMPXTBODZUFCFV-UHFFFAOYSA-N
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Description

N-ethyl-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as EMD 57283 and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-ethyl-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. The compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-ethyl-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. It has also been shown to increase the levels of BDNF, which is involved in the growth and survival of neurons. The compound has been found to have a low toxicity profile, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

N-ethyl-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide has several advantages for lab experiments. It has a high solubility in water and can be easily administered to animals. The compound has a low toxicity profile, which makes it safe for use in experiments. However, the compound has a short half-life, which may limit its efficacy in some experiments. Further research is needed to optimize the dosing and administration of the compound in lab experiments.

Future Directions

There are several future directions for research on N-ethyl-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide. One area of research is the investigation of its potential use in the treatment of neuropathic pain. Another area of research is the investigation of its potential use in the treatment of anxiety and depression disorders. Further research is also needed to determine the optimal dosing and administration of the compound in clinical trials. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its therapeutic potential.

Scientific Research Applications

N-ethyl-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.

properties

IUPAC Name

N-ethyl-2-[3-[(4-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-3-22-19(25)13-18-20(26)24(16-7-5-4-6-8-16)21(27)23(18)14-15-9-11-17(28-2)12-10-15/h4-12,18H,3,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPXTBODZUFCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=O)N1CC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide

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